1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Overview

Description

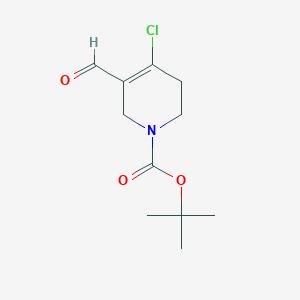

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.7053 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group attached to the pyridine ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves several steps. One common method includes the protection of the pyridine nitrogen with a Boc group, followed by chlorination and formylation reactions. The reaction conditions typically involve the use of reagents such as tert-butyl chloroformate for Boc protection, thionyl chloride for chlorination, and formylation agents like formic acid or its derivatives .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the following steps:

- Protection of the pyridine nitrogen with tert-butyl chloroformate.

- Chlorination of the protected pyridine using thionyl chloride.

- Formylation of the chlorinated intermediate using formic acid or its derivatives.

Chemical Reactions Analysis

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Nucleophiles: Amines, thiols.

Major products formed from these reactions include carboxylic acids, hydroxymethyl derivatives, and substituted pyridine derivatives.

Scientific Research Applications

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine involves its reactivity towards various chemical reagents. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions on the pyridine ring. The chlorine atom and formyl group are reactive sites that can undergo substitution, oxidation, and reduction reactions. These reactions are facilitated by the electronic properties of the pyridine ring and the presence of the Boc group .

Comparison with Similar Compounds

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:

1-Boc-3-chloropiperidine: Similar in structure but lacks the formyl group.

N-Cbz-4-chloro-piperidine: Contains a carbobenzyloxy (Cbz) protecting group instead of Boc.

Pyrazolo[1,5-a]pyridine-2-carbothioamide: Contains a different heterocyclic ring system and functional groups.

The uniqueness of this compound lies in its combination of the Boc protecting group, chlorine atom, and formyl group, which provide distinct reactivity and synthetic utility.

Biological Activity

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.7053 g/mol

- CAS Number : 885275-20-7

The compound features a pyridine ring with a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a formyl group, which contribute to its reactivity and utility in various chemical reactions .

Synthesis Methods

The synthesis of this compound typically involves:

- Boc Protection : The nitrogen of the pyridine is protected using tert-butyl chloroformate.

- Chlorination : The protected pyridine undergoes chlorination with thionyl chloride.

- Formylation : The chlorinated intermediate is then subjected to formylation using formic acid or its derivatives.

These steps yield a compound that serves as an intermediate for more complex organic molecules and pharmaceuticals .

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly in relation to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For example, derivatives of similar pyridine compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Not specified | Induction of apoptosis through caspase activation |

| Curcumin Analogues | MDA-MB-231 (Breast Cancer) | 0.46 ± 0.02 | Apoptosis via mitochondrial pathways |

| Flavonol Derivatives | A549 (Lung Cancer) | 3.14 ± 0.29 | Apoptosis induction via Bcl-2/Bax modulation |

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving proteins such as Bcl-2 and Bax .

Other Biological Activities

In addition to anticancer effects, compounds related to this compound have been investigated for other biological activities:

- Antibacterial Properties : Similar pyridine derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study evaluating the antiproliferative effects of various pyridine derivatives found that compounds with structural similarities to 1-Boc-4-chloro-5-formyl exhibited significant inhibition of tumor growth in vitro and in vivo models .

- Molecular Modeling Studies : Computational studies have suggested that the structural features of this compound allow for strong interactions with biological targets involved in cancer progression .

Properties

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.